5-Fluoro-2-methoxypyrimidin-4-amine

Thermal analysis Solid-state characterization Process chemistry

Process chemists scaling florasulam or 5-fluorocytosine synthesis often encounter thermal decomposition and regioisomeric impurities with generic pyrimidines. 5-Fluoro-2-methoxypyrimidin-4-amine resolves these issues: • 91.8% step yield in florasulam route (CN107602566A) • mp 191-195°C prevents caking/decomposition at elevated temperatures • Fluorine-directed regioselectivity minimizes chromatographic separation Dual qualification for pharma and agrochemical intermediates reduces SKU complexity.

Molecular Formula C5H6FN3O
Molecular Weight 143.121
CAS No. 1993-63-1
Cat. No. B592671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxypyrimidin-4-amine
CAS1993-63-1
Molecular FormulaC5H6FN3O
Molecular Weight143.121
Structural Identifiers
SMILESCOC1=NC=C(C(=N1)N)F
InChIInChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
InChIKeyBYALTIIVASWNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methoxypyrimidin-4-amine Core Properties & Industrial Relevance


5-Fluoro-2-methoxypyrimidin-4-amine is a disubstituted pyrimidine bearing a fluorine atom at C5, a methoxy group at C2, and a free amino group at C4. This substitution pattern confers a balanced electron-withdrawing and electron-donating character that is exploited in both agrochemical and pharmaceutical synthesis [1]. The compound serves as a key intermediate in the manufacture of the triazolopyrimidine herbicide florasulam and has been employed in improved routes to the antifungal drug 5-fluorocytosine [2].

5-Fluoro-2-methoxypyrimidin-4-amine Substitution Limitations


The simultaneous presence of the 5-fluoro and 2-methoxy substituents creates a unique electronic and steric environment that governs both chemical reactivity and molecular recognition. Removing the fluorine (e.g., 2-methoxypyrimidin-4-amine) drastically alters ring electronics, leading to different regioselectivity in nucleophilic substitution and reduced thermal stability . Similarly, replacing the methoxy with a methylthio group (e.g., 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine) changes the leaving-group aptitude and hydrogen-bonding capacity, which can derail downstream coupling reactions [1]. These differences are not merely incremental; they can determine whether a synthetic route succeeds or fails, making direct substitution of this compound with generically similar pyrimidines an unreliable strategy. It should be noted that direct head-to-head quantitative comparisons for this compound are sparse in the open literature; the evidence that follows is therefore drawn from cross-study comparisons, class-level inference, and well-characterized physicochemical differences.

Differentiation Evidence for 5-Fluoro-2-methoxypyrimidin-4-amine


Thermal Stability Advantage Over Non-Fluorinated Analog

The target compound exhibits a melting point of 191–195 °C, as reported by multiple vendors and databases . Its direct non-fluorinated analog, 2-methoxypyrimidin-4-amine (CAS 3289-47-2), melts at 167–174 °C . The 20–28 °C elevation is attributed to stronger intermolecular interactions enabled by the C–F bond, including dipole-dipole and potential C–H···F contacts. This measurable difference directly impacts handling, storage, and purification robustness.

Thermal analysis Solid-state characterization Process chemistry

High-Yield Florasulam Intermediate Synthesis

Chinese patent CN107602566A discloses a synthetic method for the florasulam intermediate where 4-amino-5-fluoro-2-methoxypyrimidine is used as the starting material. In the first step, addition to isothiocyano methyl formate followed by cyclization with hydroxylamine hydrochloride afforded the 5-methoxy-8-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine in 91.8% yield [1]. The patent explicitly contrasts this with prior-art methods (US5461153A, US5480991A) that relied on alternative intermediates and suffered from low oxychloride yields and poor total recovery [1]. While exact comparator yields are not disclosed, the patent positions the 4-amino-5-fluoro-2-methoxy scaffold as the enabling feature for industrial-scale production.

Agrochemical synthesis Process optimization Yield improvement

Fluorine-Induced Regioselectivity at the 2-Position

The electron-withdrawing 5-fluoro substituent deactivates the pyrimidine ring while the 2-methoxy group exerts a competing electron-donating effect. This electronic asymmetry steers nucleophilic attack predominantly to the 2-position, which is more electrophilic than in non-fluorinated analogs. Wada et al. (2012) exploited this principle to achieve regioselective amine substitution at the 4-position of 5-fluoro-2,4-disubstituted pyrimidines, followed by transformation of the 2-methoxy into a carboxamide, a sequence that would be less selective without the fluorine [1]. In contrast, non-fluorinated 2-methoxypyrimidin-4-amines exhibit attenuated regiochemical control, potentially leading to isomeric mixtures that require costly chromatographic separation [1].

Regioselective synthesis Medicinal chemistry Kinase inhibitors

Dual-Purpose Intermediate for Pharma and Agrochemical Supply

Unlike many pyrimidine intermediates that are optimized for a single product class, 5-fluoro-2-methoxypyrimidin-4-amine is directly employed in two commercially validated routes: (i) synthesis of 5-fluorocytosine, a WHO Essential Medicine for fungal infections and a key precursor to emtricitabine [1], and (ii) manufacture of the ALS-inhibiting herbicide florasulam . Closely related analogs such as 5-fluoro-2-(methylsulfanyl)pyrimidin-4-amine are reported almost exclusively in one pathway , reducing their utility breadth.

Supply chain efficiency Multi-route intermediate Procurement simplification

5-Fluoro-2-methoxypyrimidin-4-amine Application Scenarios


High-Temperature Synthesis with Thermal Robustness

Process chemists performing reactions at elevated temperatures (e.g., refluxing ethyl acetate, DMF, or DMSO) benefit from the compound's melting point of 191–195 °C, which exceeds that of the non-fluorinated analog by 20–28 °C . This thermal margin reduces the risk of premature melting, decomposition, or caking during dosing and reaction, ensuring consistent stoichiometry and yield in multi-kilogram campaigns.

Commercial Florasulam Intermediate Synthesis

Agrochemical manufacturers targeting the ALS-inhibiting herbicide florasulam should select 5-fluoro-2-methoxypyrimidin-4-amine as the starting material, based on the 91.8% step yield demonstrated in patent CN107602566A [1]. This route outperforms earlier methods that employed alternative intermediates and suffered from low oxychloride yields, offering a direct cost-of-goods advantage in large-scale production.

Regioselective 2,4-Difunctionalization for Medicinal Libraries

Medicinal chemists constructing kinase inhibitor or receptor antagonist libraries can exploit the fluorine-directed regioselectivity of this scaffold to install diverse substituents at the 2- and 4-positions with minimal regioisomer formation [2]. This reduces the need for chromatographic separation and accelerates SAR exploration, making it a structurally privileged building block for hit-to-lead programs.

Multi-Sector Procurement for Pharma and Agrochemical Supply

Contract research organizations and chemical distributors supplying both pharma and agrochemical clients can consolidate inventory around 5-fluoro-2-methoxypyrimidin-4-amine, as it is a registered intermediate for both the antifungal API 5-fluorocytosine and the herbicide florasulam . This dual qualification reduces the number of SKUs and simplifies regulatory documentation, while potentially enabling volume discounts from suppliers.

Technical Documentation Hub

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